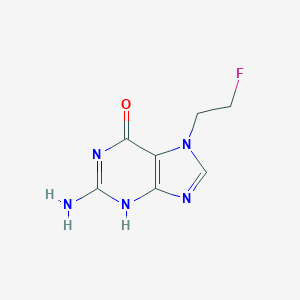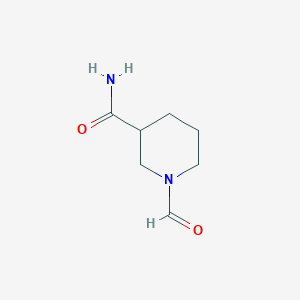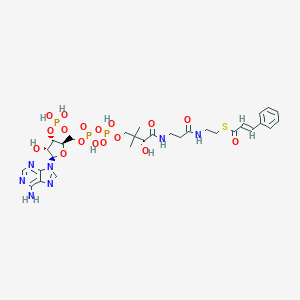
Cinnamoyl-coa
Vue d'ensemble
Description
Cinnamoyl-coenzyme A is an intermediate in the phenylpropanoid metabolic pathway. It plays a crucial role in the biosynthesis of lignin, a complex polymer that provides structural support to plants. This compound is formed by the esterification of cinnamic acid with coenzyme A, a process catalyzed by the enzyme 4-coumarate-CoA ligase.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cinnamoyl-coenzyme A can be synthesized through the enzymatic reaction involving 4-coumarate-CoA ligase. This enzyme catalyzes the conversion of cinnamic acid to cinnamoyl-coenzyme A in the presence of adenosine triphosphate and coenzyme A. The reaction conditions typically involve a buffered solution at a pH of around 7.5, with the presence of magnesium ions to facilitate the reaction.
Industrial Production Methods
In an industrial setting, cinnamoyl-coenzyme A is produced using recombinant DNA technology. The genes encoding 4-coumarate-CoA ligase are inserted into bacterial or yeast cells, which are then cultured in large bioreactors. The enzyme is harvested and purified, and the reaction is carried out under controlled conditions to produce cinnamoyl-coenzyme A in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
Cinnamoyl-coenzyme A undergoes several types of chemical reactions, including:
Reduction: Catalyzed by cinnamoyl-CoA reductase, converting cinnamoyl-coenzyme A to cinnamaldehyde.
Oxidation: Involving the conversion of cinnamoyl-coenzyme A to various hydroxycinnamoyl derivatives.
Substitution: Where the coenzyme A moiety can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Requires NADPH as a reducing agent and is typically carried out at a neutral pH.
Oxidation: Often involves molecular oxygen or hydrogen peroxide as oxidizing agents.
Substitution: Can be facilitated by nucleophilic reagents under basic conditions.
Major Products
Reduction: Produces cinnamaldehyde.
Oxidation: Yields hydroxycinnamoyl derivatives.
Substitution: Results in various cinnamate esters.
Applications De Recherche Scientifique
Cinnamoyl-coenzyme A has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various aromatic compounds.
Biology: Plays a role in the study of plant metabolism and lignin biosynthesis.
Medicine: Investigated for its potential antioxidant and antimicrobial properties.
Industry: Utilized in the production of bio-based materials and as a biochemical marker in plant breeding programs.
Mécanisme D'action
Cinnamoyl-coenzyme A exerts its effects primarily through its role as a substrate in enzymatic reactions. It binds to the active site of enzymes such as cinnamoyl-CoA reductase, where it undergoes reduction to form cinnamaldehyde. This process involves the transfer of electrons from NADPH to cinnamoyl-coenzyme A, facilitated by specific amino acid residues in the enzyme’s active site.
Comparaison Avec Des Composés Similaires
Cinnamoyl-coenzyme A is unique in its role in the phenylpropanoid pathway. Similar compounds include:
Feruloyl-coenzyme A: Involved in the biosynthesis of ferulic acid derivatives.
Coumaroyl-coenzyme A: Participates in the formation of coumaric acid derivatives.
Sinapoyl-coenzyme A: Plays a role in the synthesis of sinapic acid derivatives.
These compounds share similar biosynthetic pathways but differ in their specific roles and the types of products they generate. Cinnamoyl-coenzyme A is distinct in its involvement in the initial steps of lignin biosynthesis, making it a critical component in the formation of plant cell walls.
Propriétés
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-phenylprop-2-enethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N7O17P3S/c1-30(2,25(41)28(42)33-11-10-20(38)32-12-13-58-21(39)9-8-18-6-4-3-5-7-18)15-51-57(48,49)54-56(46,47)50-14-19-24(53-55(43,44)45)23(40)29(52-19)37-17-36-22-26(31)34-16-35-27(22)37/h3-9,16-17,19,23-25,29,40-41H,10-15H2,1-2H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/b9-8+/t19-,23-,24-,25+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNVHNHITFVWIX-KZKUDURGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N7O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501030398 | |
| Record name | Cinnamoyl-CoA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501030398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
897.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76109-04-1 | |
| Record name | Coenzyme A, S-[(2E)-3-phenyl-2-propenoate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76109-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinnamoyl-coenzyme A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076109041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamoyl-CoA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501030398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CINNAMOYL-COA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YVQ9P5RAT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


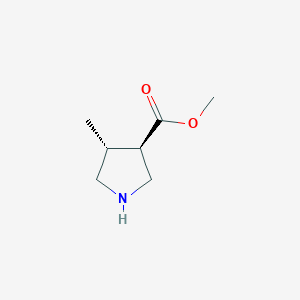

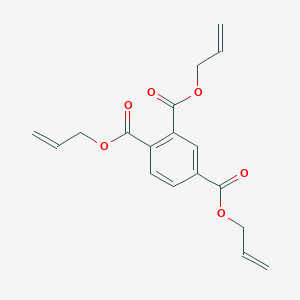
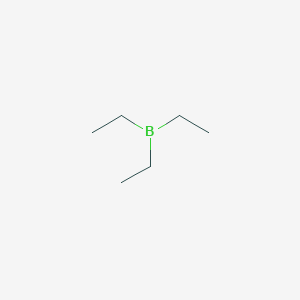
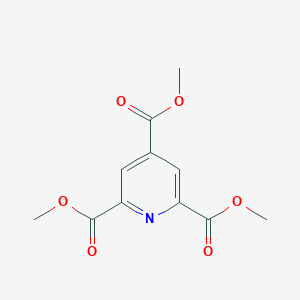

![Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane](/img/structure/B153669.png)


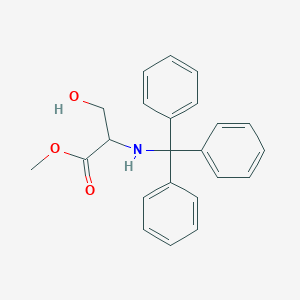

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B153690.png)
